4-Hydroxypropranolol glucuronide
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Overview
Description
4-Hydroxypropranolol glucuronide is a metabolite of propranolol, a non-selective beta-receptor antagonist commonly used in the treatment of cardiovascular diseases. This compound is formed through the glucuronidation of 4-hydroxypropranolol, a phase I metabolite of propranolol. Glucuronidation is a process that enhances the solubility of compounds, facilitating their excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypropranolol glucuronide involves the glucuronidation of 4-hydroxypropranolol. This reaction is catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A7, UGT1A9, UGT1A10, and UGT2A1 . The reaction typically requires the presence of the cofactor uridine diphosphate glucuronic acid (UDPGA) and occurs under physiological conditions.
Industrial Production Methods: Industrial production of this compound involves the use of human liver microsomes or recombinant UGT enzymes to catalyze the glucuronidation reaction. The reaction buffer usually contains ammonium bicarbonate, magnesium chloride, and UDPGA . The reaction is carried out for an extended period to ensure complete conversion of 4-hydroxypropranolol to its glucuronide form.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypropranolol glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the transfer of a glucuronic acid moiety to the hydroxy group of 4-hydroxypropranolol .
Common Reagents and Conditions: The glucuronidation reaction requires UDPGA as the glucuronic acid donor and UGT enzymes as catalysts. The reaction is typically carried out in a buffer solution containing ammonium bicarbonate and magnesium chloride .
Major Products: The major product of the glucuronidation reaction is this compound. This compound is more water-soluble than its precursor, 4-hydroxypropranolol, and is readily excreted from the body .
Scientific Research Applications
4-Hydroxypropranolol glucuronide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxypropranolol glucuronide involves its formation through the glucuronidation of 4-hydroxypropranolol. This process is catalyzed by UGT enzymes, which transfer a glucuronic acid moiety from UDPGA to the hydroxy group of 4-hydroxypropranolol . The resulting glucuronide is more water-soluble and is excreted from the body via urine or bile .
Comparison with Similar Compounds
- 5-Hydroxypropranolol glucuronide
- 7-Hydroxypropranolol glucuronide
Comparison: 4-Hydroxypropranolol glucuronide is unique in its specific glucuronidation pathway and the UGT enzymes involved in its formation. While 5-hydroxypropranolol and 7-hydroxypropranolol glucuronides are also formed through glucuronidation, they involve different UGT enzymes and exhibit different regioselectivities . This highlights the specificity and diversity of the glucuronidation process in drug metabolism.
Properties
IUPAC Name |
3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO9/c1-11(2)23-9-12(24)10-30-15-7-8-16(14-6-4-3-5-13(14)15)31-22-19(27)17(25)18(26)20(32-22)21(28)29/h3-8,11-12,17-20,22-27H,9-10H2,1-2H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCESUDQAKCEBSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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